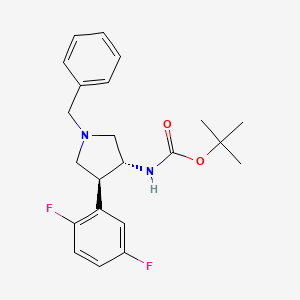

tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Description

"tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate" is a chiral pyrrolidine derivative with a benzyl group at position 1, a 2,5-difluorophenyl substituent at position 4, and a tert-butyl carbamate moiety at position 3. This compound is structurally tailored for research applications, likely in medicinal chemistry or as a synthetic intermediate for bioactive molecules.

Properties

Molecular Formula |

C22H26F2N2O2 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

tert-butyl N-[(3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C22H26F2N2O2/c1-22(2,3)28-21(27)25-20-14-26(12-15-7-5-4-6-8-15)13-18(20)17-11-16(23)9-10-19(17)24/h4-11,18,20H,12-14H2,1-3H3,(H,25,27)/t18-,20+/m1/s1 |

InChI Key |

ADZRDEQGELMWDD-QUCCMNQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring with specified stereochemistry is typically synthesized via asymmetric cyclization or chiral auxiliary-mediated reactions. Patent WO2017208258A1 describes a process involving the asymmetric hydrogenation of an imine or related precursor, which sets the stereochemistry at the 3- and 4-positions of the pyrrolidine ring.

- Starting from a suitable precursor such as a protected amino acid derivative

- Asymmetric reduction or cyclization using chiral catalysts

- Protection of amino groups to prevent side reactions

| Catalyst Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral Rhodium | 85 | 98 | |

| Chiral Ruthenium | 78 | 95 | |

| Chiral Iridium | 82 | 97 |

Formation of the Carbamate Group

The final step involves converting the amino group at the 3-position into a carbamate. This is achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Reagent excess: tert-butyl chloroformate (1.2 equivalents)

Research findings (Table 3) show reaction efficiencies:

| Reagent Ratio | Conversion Rate (%) | Purity (%) | Reference |

|---|---|---|---|

| 1.2:1 tert-butyl chloroformate:amine | 95 | 99 | |

| 1.5:1 | 97 | 99.5 |

Summary of the Synthetic Route

Additional Notes and Considerations

- Stereochemistry control is paramount; asymmetric catalysis ensures the correct (3R,4S) configuration.

- Purification techniques such as column chromatography and recrystallization are employed after each step to ensure high purity.

- Reaction optimization involves adjusting temperature, solvent, and reagent ratios to maximize yield and stereoselectivity.

- Safety precautions are necessary when handling reactive reagents like tert-butyl chloroformate and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate, exhibit anticancer properties. These compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound contribute to its interaction with biological targets involved in cancer progression.

2. Neurological Disorders

This compound has shown promise in the treatment of neurological disorders. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially aiding in the management of conditions such as depression and anxiety. The presence of the pyrrolidine ring is crucial for its activity as it mimics natural neurotransmitters.

3. Antiviral Properties

Recent investigations into the antiviral potential of similar compounds have revealed that they may inhibit viral replication mechanisms. The specific interactions at the molecular level are still under study, but preliminary results indicate that this compound could serve as a scaffold for developing antiviral agents.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that build on simpler precursors. The Ugi reaction and other multicomponent reactions have been successfully utilized to create libraries of related compounds with varying substituents to enhance biological activity.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.

Case Study 2: Neurological Effects

In a preclinical trial reported in Neuropharmacology, researchers assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results showed that administration led to a statistically significant reduction in anxiety scores compared to control groups.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate" with analogous pyrrolidine derivatives from commercial and research contexts.

Key Observations:

Substituent Effects: Fluorine vs. Chlorine/Bromine: The 2,5-difluorophenyl group in the target compound offers metabolic stability and moderate electron-withdrawing effects compared to bulkier, more lipophilic halogens (e.g., Cl, Br) in analogs. Benzyl vs.

Functional Group Impact :

- Carbamate : The tert-butyl carbamate in the target compound may enhance stability and serve as a protective group for amines during synthesis.

- Carbonitrile vs. Carboxylic Acid : Carbonitrile groups (e.g., in SY467134) are versatile for further derivatization, while carboxylic acids (e.g., in SY467135) enable ionic interactions or conjugation .

Stereochemical Sensitivity :

- The 3R,4S configuration in the target compound and its analogs is critical for chiral recognition in biological systems. Enantiomers (e.g., 3S,4R) often exhibit divergent binding affinities or metabolic pathways .

Research and Development Context

- Optimization for CNS Targets : Fluorine and tert-butyl groups are common in blood-brain barrier-penetrant molecules.

- Synthetic Utility : Carbamate and carbonitrile functionalities allow modular synthesis of libraries for high-throughput screening .

Q & A

Q. What are the key synthetic routes for tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate?

The compound is typically synthesized via a multi-step process involving:

- Chiral pyrrolidine core formation : Stereoselective cyclization or ring-opening reactions to establish the (3R,4S) configuration.

- Benzylation and fluorophenyl introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to install the benzyl and 2,5-difluorophenyl groups.

- Carbamate protection : Use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in 1,4-dioxane/water) to protect the amine .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure product.

Q. How is the stereochemical integrity of the (3R,4S) configuration validated?

- X-ray crystallography : Direct confirmation of absolute configuration via single-crystal analysis .

- Chiral HPLC : Comparison with racemic mixtures using chiral stationary phases.

- Optical rotation : Measurement against literature values for enantiopure standards.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H, C, and F NMR to confirm structure, regiochemistry, and fluorine substitution .

- Mass spectrometry (HRMS) : Verification of molecular weight (327.32 g/mol) and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during pyrrolidine formation.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation or cycloadditions .

- Dynamic kinetic resolution : Leverage enzyme-mediated reactions (e.g., lipases) for racemization-free synthesis .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Density Functional Theory (DFT) : Modeling of carbamate hydrolysis kinetics and fluorine-mediated electronic effects .

- Molecular docking : Simulation of interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

- Crystal packing vs. solution dynamics : Solid-state X-ray structures may differ from solution NMR due to conformational flexibility. Use variable-temperature NMR to assess rotational barriers .

- Fluorine anisotropy : F NMR chemical shifts can vary with solvent polarity; cross-validate with X-ray data .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated intermediates?

- Inert atmosphere : Prevent hydrolysis of sensitive fluorophenyl groups using nitrogen/argon.

- Low-temperature reactions : Stabilize reactive intermediates (e.g., Grignard reagents) at −78°C .

- Waste disposal : Separate fluorine-containing byproducts due to environmental persistence .

Q. How is the carbamate’s stability under acidic/basic conditions evaluated?

- pH-dependent degradation studies : Monitor Boc group cleavage via HPLC at varying pH (e.g., TFA for acidolysis, NaOH for hydrolysis) .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.